

CAY10465: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: CAY10465

Cat. No.: B027655

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Introduction: Unveiling CAY10465, a Potent and Selective Aryl Hydrocarbon Receptor (AhR) Agonist

In the intricate landscape of cellular signaling and xenobiotic metabolism, the Aryl Hydrocarbon Receptor (AhR) stands as a pivotal ligand-activated transcription factor.^{[1][2]} Its role in mediating toxicological responses to environmental pollutants like dioxins and polycyclic aromatic hydrocarbons is well-documented.^[1] However, emerging research continues to unravel its complex involvement in a spectrum of physiological and pathophysiological processes, including immune regulation, cell differentiation, and carcinogenesis, making it a compelling target for therapeutic intervention.^[3] **CAY10465** (CAS Number: 688348-33-6), a resveratrol analog, has emerged as a critical tool for dissecting the multifaceted functions of AhR.^[1] This synthetic stilbene derivative is distinguished by its high potency and selectivity as an AhR agonist, offering researchers a refined instrument for probing the receptor's activities.^{[1][4][5][6][7]} This technical guide provides an in-depth exploration of the core properties of **CAY10465**, its mechanism of action, and practical guidance for its application in a research setting.

Core Physicochemical and Biological Properties of CAY10465

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application. The key properties of **CAY10465** are summarized below.

Physicochemical Data

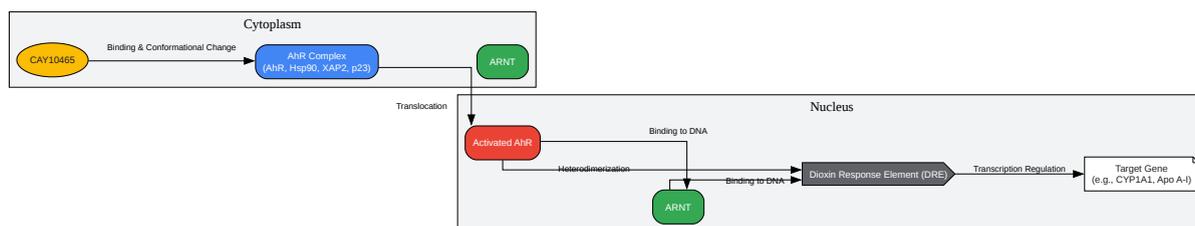
Property	Value
CAS Number	688348-33-6[4][5][6][8]
Molecular Formula	C15H9Cl2F3[4][5][6][8]
Molecular Weight	317.13 g/mol [4][5][6]
Appearance	White to off-white crystalline solid[4][9]
Purity	≥98%[1][2]
Canonical SMILES	<chem>FC(C1=CC=C(/C=C/C2=CC(Cl)=CC(Cl)=C2)C=C1)(F)F</chem> [4][9]
InChI Key	ISPYNXGXZROLLHM-OWOJBTEDSA-N[1]

Biological Activity

Parameter	Value
Target	Aryl Hydrocarbon Receptor (AhR)[4][5][6]
Mechanism of Action	Selective Agonist[1][4][5][6][7]
Binding Affinity (K _i)	0.2 nM[1][4][5][6][7]
Selectivity	No significant effect on the estrogen receptor (K _i >100,000 nM)[4][5][7]

Mechanism of Action: The AhR Signaling Cascade

CAY10465 exerts its biological effects by initiating the AhR signaling pathway. This process begins with the passive diffusion of the lipophilic **CAY10465** molecule across the cell membrane and into the cytoplasm.



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Caption: **CAY10465**-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

In its inactive state, AhR resides in the cytoplasm as part of a multi-protein complex. Upon binding of **CAY10465**, AhR undergoes a conformational change, leading to its dissociation from the complex and translocation into the nucleus. Within the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.

A notable downstream effect of AhR activation by **CAY10465** has been observed in liver cells. Studies have shown that **CAY10465** can reduce the levels of apolipoprotein A-I (apo A-I) in HepG2 cells by inhibiting the synthesis of the protein.[4][7][9] This finding suggests a potential mechanism for the observed association between smoking (which introduces AhR agonists into the body) and lower levels of high-density lipoprotein (HDL) cholesterol.[7]

Experimental Protocols and Practical Considerations

The successful application of **CAY10465** in experimental settings hinges on proper handling, storage, and solution preparation.

Solubility and Stock Solution Preparation

CAY10465 is a crystalline solid that is sparingly soluble in aqueous buffers but readily soluble in organic solvents.[2] It is crucial to use fresh, anhydrous solvents to achieve maximum solubility, as hygroscopic (water-absorbing) solvents can significantly reduce the compound's solubility.[4][6][9]

Solvent	Solubility
DMSO	≥ 100 mg/mL (≥315.33 mM)[4][5][9]
Ethanol	~20-40 mg/mL[1][6][7]
DMF	~30 mg/mL[1][7]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL[1][2]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Weighing: Accurately weigh out the desired amount of **CAY10465** powder. For 1 mg of **CAY10465**, you will need 315.33 μ L of DMSO to make a 10 mM stock solution (Molecular Weight = 317.13 g/mol).
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the **CAY10465** powder.
- Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.[5]
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[4][5][6]

Storage and Stability

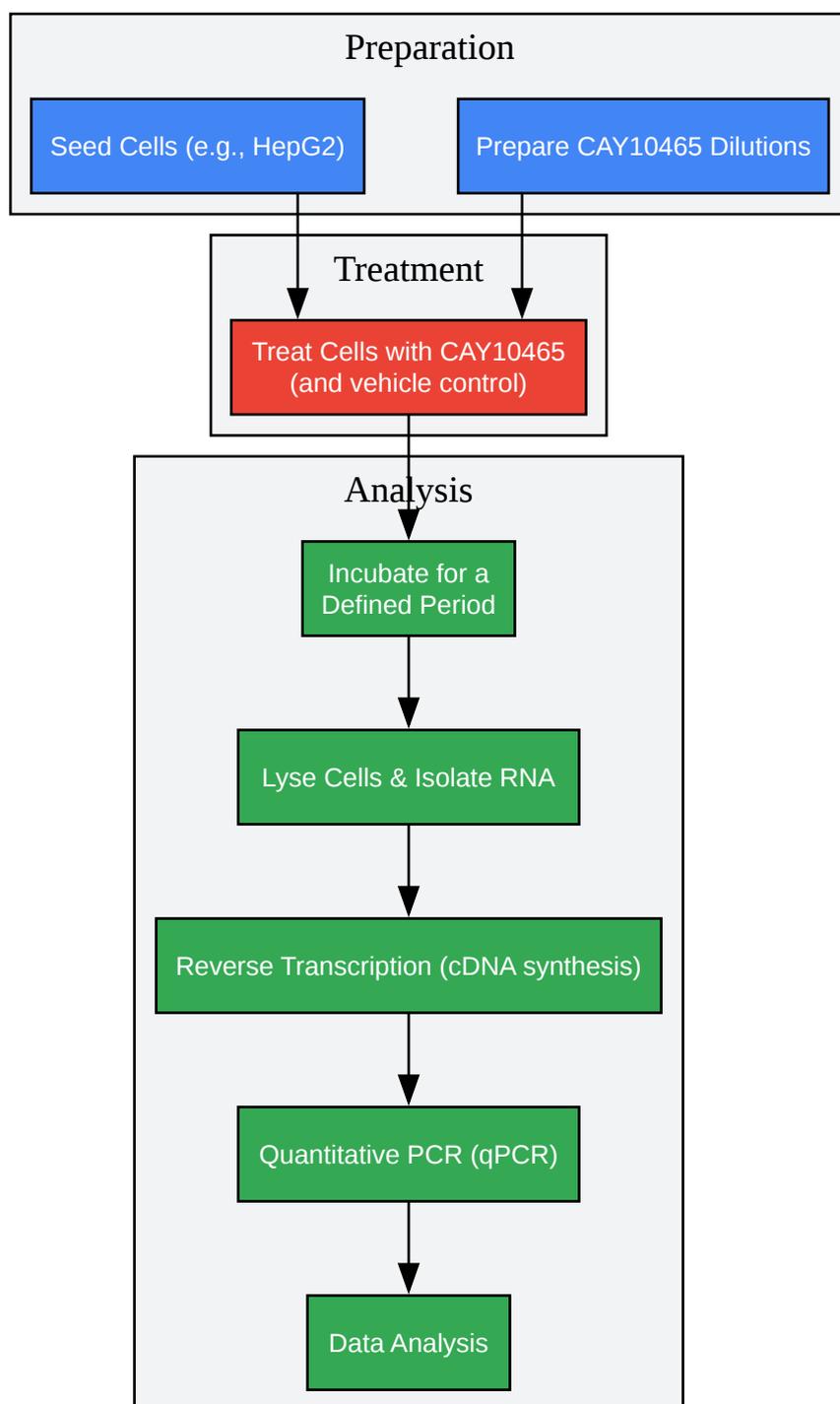
Proper storage is critical to maintain the integrity and activity of **CAY10465**.

Condition	Stability
Powder at -20°C	≥ 3 years[4][6]
In Solvent at -80°C	~1-2 years[4][5][6]
In Solvent at -20°C	~1 year[4][9]

It is not recommended to store aqueous solutions of **CAY10465** for more than one day.[2]

In Vitro Assay Workflow: Investigating AhR Activation in Cell Culture

This generalized workflow outlines the key steps for assessing the effect of **CAY10465** on target gene expression in a cell line such as HepG2.



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Caption: A generalized workflow for studying the effects of **CAY10465** on gene expression in vitro.

Detailed Protocol:

- **Cell Culture:** Plate HepG2 cells in appropriate culture vessels and allow them to adhere and reach a suitable confluency (typically 70-80%).
- **Compound Preparation:** On the day of the experiment, thaw an aliquot of the **CAY10465** stock solution. Prepare a series of dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 μM).^{[4][9]} Also, prepare a vehicle control using the same final concentration of DMSO as in the highest **CAY10465** treatment group.
- **Cell Treatment:** Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of **CAY10465** or the vehicle control.
- **Incubation:** Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the transcriptional response to occur.
- **RNA Isolation:** Following incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer. Isolate total RNA using a commercially available kit, following the manufacturer's instructions.
- **Gene Expression Analysis:** Quantify the expression of target genes (e.g., CYP1A1 as a positive control for AhR activation, and APOA1 for the specific effect) using quantitative real-time PCR (qRT-PCR).

CAY10465 in the Context of Drug Discovery and Development

The journey of a compound from a research tool to a therapeutic agent is long and complex. ^[10] **CAY10465**, as a potent AhR agonist, provides a valuable probe for target validation, a critical early step in drug discovery.^[10] By elucidating the downstream consequences of AhR activation in various disease models, researchers can build a stronger rationale for or against pursuing AhR as a therapeutic target.

However, the development of AhR-targeted therapies is not without its challenges. The ubiquitous expression of AhR and its involvement in diverse signaling pathways mean that

systemic activation could lead to unintended and potentially adverse effects.[3] The historical association of AhR with the toxicity of environmental pollutants necessitates a cautious and nuanced approach. Future drug development efforts may focus on developing tissue-specific AhR modulators or leveraging a deeper understanding of the "pro-ligands" that are metabolized into active AhR ligands in specific microenvironments.[3][11]

Conclusion

CAY10465 is a potent, selective, and well-characterized AhR agonist that serves as an indispensable tool for researchers in toxicology, immunology, and drug discovery. Its high affinity and specificity allow for the precise interrogation of the AhR signaling pathway. This guide has provided a comprehensive overview of its properties, a detailed look at its mechanism of action, and practical protocols for its use in a laboratory setting. By understanding and applying this knowledge, researchers can continue to unravel the complex biology of the Aryl Hydrocarbon Receptor and explore its potential as a therapeutic target.

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- To cite this document: BenchChem. [CAY10465: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027655#cay10465-cas-number-688348-33-6-properties]

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